molecular formula C9H4BrClO2S B15329704 4-bromo-7-chloroBenzo[b]thiophene-2-carboxylic acid

4-bromo-7-chloroBenzo[b]thiophene-2-carboxylic acid

Cat. No.: B15329704
M. Wt: 291.55 g/mol
InChI Key: BVXFVZKGEIAZJS-UHFFFAOYSA-N
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Description

4-bromo-7-chloroBenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the class of organosulfur compounds known as benzothiophenes. These compounds are characterized by a fused benzene and thiophene ring system. The presence of bromine and chlorine substituents on the benzothiophene ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-chloroBenzo[b]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-mercaptobenzoic acid with brominating agents under controlled conditions. Another method includes the use of 2,3-dichlorobenzaldehyde, which undergoes a series of reactions including mercaptoacetic acid treatment and decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-7-chloroBenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

4-bromo-7-chloroBenzo[b]thiophene-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-bromo-7-chloroBenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted benzothiophenes, such as:

  • 7-chlorobenzo[b]thiophene-2-carboxylic acid
  • 4-bromo-7-nitrobenzo[b]thiophene-2-carboxylic acid
  • 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid

Uniqueness

4-bromo-7-chloroBenzo[b]thiophene-2-carboxylic acid is unique due to the specific combination of bromine and chlorine substituents on the benzothiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H4BrClO2S

Molecular Weight

291.55 g/mol

IUPAC Name

4-bromo-7-chloro-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H4BrClO2S/c10-5-1-2-6(11)8-4(5)3-7(14-8)9(12)13/h1-3H,(H,12,13)

InChI Key

BVXFVZKGEIAZJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(SC2=C1Cl)C(=O)O)Br

Origin of Product

United States

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